molecular formula C18H16BrNO3 B3901406 butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate

butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Cat. No.: B3901406
M. Wt: 374.2 g/mol
InChI Key: FFSXMKQPWJREIE-GXDHUFHOSA-N
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Description

Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a complex organic compound featuring a furan ring substituted with a bromophenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions, particularly at the bromophenyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted furan derivatives

Scientific Research Applications

Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Potential use in the development of bioactive compounds

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity

    Interfering with cellular pathways: Affecting processes like cell proliferation or apoptosis

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
  • Butan-2-yl (2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoate

Uniqueness

Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.

Properties

IUPAC Name

butan-2-yl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-3-12(2)22-18(21)14(11-20)10-16-8-9-17(23-16)13-4-6-15(19)7-5-13/h4-10,12H,3H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXMKQPWJREIE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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